2-Bromoethylamine hydrochloride
Overview
Description
2-Bromoethylamine hydrochloride is a chemical compound with the molecular formula C₂H₆BrN·HCl. It is commonly used in organic synthesis and various chemical reactions due to its reactivity. The compound appears as white to pale brown crystals or crystalline powder and is known for its role in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethylamine hydrochloride can be synthesized through the bromination of ethanolamine. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent under acidic conditions. The process ensures the selective bromination of the hydroxyl-bearing carbon, resulting in the formation of 2-bromoethylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Alkylation Reactions: The compound can be used to alkylate other molecules, introducing the 2-bromoethylamine group into the target compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
Thiazolines and Thiazines: Formed via tandem S-alkylation-cyclodeamination of thioamides/haloamines.
Optically Active Tertiary Phosphines: Produced through cesium hydroxide-catalyzed P-alkylation of secondary phosphines.
Scientific Research Applications
2-Bromoethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromoethylamine hydrochloride involves its reactivity as an alkylating agent. It selectively alkylates nucleophilic sites, such as the thiol groups of cysteine residues in proteins. This alkylation can modify protein function and activity, making it a valuable tool in proteomics and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Contains an additional methylene group in the carbon chain.
2-Bromoethylammonium bromide: Another brominated amine with similar reactivity.
Uniqueness
2-Bromoethylamine hydrochloride is unique due to its specific reactivity and selectivity in alkylation reactions. Its ability to form stable intermediates and products makes it a preferred choice in various synthetic and research applications .
Properties
IUPAC Name |
2-bromoethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrN.ClH/c3-1-2-4;/h1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYBTQCLJOBELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480508 | |
Record name | 2-BROMOETHYLAMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58861-74-8 | |
Record name | 2-BROMOETHYLAMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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